

GS39783 CAS number 39069-52-8

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Compound of Interest

Compound Name: GS39783

Cat. No.: B1672155

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An In-depth Technical Guide to **GS39783** (CAS 39069-52-8): A Positive Allosteric Modulator of the GABA-B Receptor

Introduction

GS39783, with the Chemical Abstracts Service (CAS) number 39069-52-8, is a potent and selective positive allosteric modulator (PAM) of the γ -aminobutyric acid type B (GABA-B) receptor.[1][2] Chemically identified as N,N'-Dicyclopentyl-2-(methylthio)-5-nitro-4,6-pyrimidinediamine, it does not activate the GABA-B receptor directly but enhances the effect of the endogenous agonist, GABA.[3] This mechanism of action allows for a nuanced modulation of the GABAergic system, leading to therapeutic potential without the side effects commonly associated with direct GABA-B agonists like baclofen.[4] **GS39783** has demonstrated significant anxiolytic and anti-addictive properties in preclinical studies, making it a valuable tool for neuroscience research and a lead compound in drug development.[1]

Chemical and Physical Properties

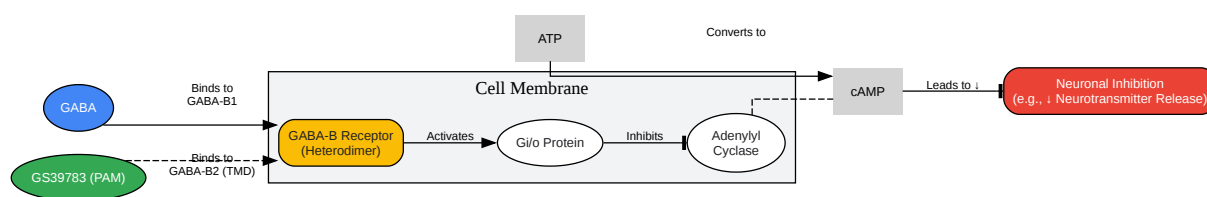
GS39783 is a synthetic, blood-brain barrier permeable, and orally active compound.[5] Its key chemical and physical characteristics are summarized below.

Property	Value	Reference(s)
CAS Number	39069-52-8	[5][6]
Molecular Formula	C ₁₅ H ₂₃ N ₅ O ₂ S	[5]
Molecular Weight	337.44 g/mol	[5]
IUPAC Name	N4,N6-dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine	[5][7]
Purity	≥98% (HPLC)	
Appearance	Pale orange solid	[6]
Solubility	Soluble in DMSO (up to 25 mM) and ethanol (up to 5 mM).	[5]
Storage Conditions	Store at room temperature or -20°C, protected from light and moisture.	[5]

Mechanism of Action

GS39783 functions as a positive allosteric modulator at the GABA-B receptor, which is a G-protein coupled receptor (GPCR) that mediates neuronal inhibition.[3][8] The functional GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits.[9] **GS39783** binds to a site within the transmembrane domain of the GABA-B2 subunit, distinct from the GABA binding site on the GABA-B1 subunit.[9][10]

This allosteric binding potentiates the receptor's response to GABA, enhancing G-protein coupling and downstream signaling. The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This modulation enhances GABA-B receptor-mediated inhibition of neurotransmitter release.[3] Unlike direct agonists, **GS39783**'s effect is dependent on the presence of endogenous GABA, which may contribute to its favorable side-effect profile.[11]



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Caption: GABA-B receptor signaling pathway modulated by **GS39783**.

Pharmacological Efficacy and Potency

GS39783 has demonstrated efficacy in a range of in vitro and in vivo models, highlighting its potential therapeutic applications. Its primary effect is the potentiation of GABA-induced responses.

In Vitro Potency

The potency of **GS39783** is typically measured by its ability to enhance GABA-stimulated [³⁵S]GTPγS binding, a functional assay that measures G-protein activation.

Assay System	EC ₅₀ Value	Effect Measured	Reference(s)
Recombinant GABA-B Receptors	2.1 μM - 3 μM	Potentiation of GABA on [³⁵ S]GTPγS binding	[5]
Native GABA-B Receptors	3.1 μM	Potentiation of GABA on [³⁵ S]GTPγS binding	
Rat Striatum (in vivo)	N/A	Dose-dependent decrease in cAMP formation	[11]

Preclinical In Vivo Effects

Studies in rodent models have established the behavioral profile of **GS39783**.

- **Anxiolytic Activity:** **GS39783** produces significant anxiolytic-like effects in models such as the elevated plus-maze and zero-maze without the sedative or motor-impairing side effects associated with benzodiazepines or baclofen.[\[4\]](#)
- **Anti-Addictive Properties:** The compound has been shown to decrease self-administration of cocaine, nicotine, and alcohol in rats, suggesting a role in treating substance use disorders.[\[1\]](#)
- **Antipsychotic-like Effects:** **GS39783** has shown efficacy in animal models predictive of antipsychotic activity, such as reversing MK-801 and amphetamine-induced hyperactivity.[\[13\]](#)

Experimental Protocols

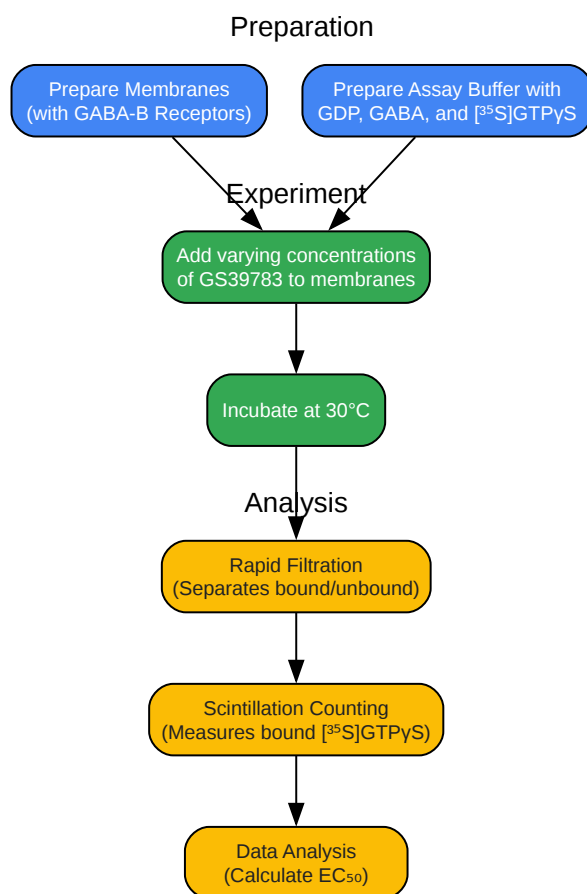
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize **GS39783**.

[³⁵S]GTPyS Binding Assay

This assay quantifies the activation of G-proteins following receptor stimulation. It is used to determine the EC₅₀ of PAMs like **GS39783**.

Methodology:

- **Membrane Preparation:** Homogenize tissues or cells expressing GABA-B receptors (e.g., CHO cells) in a buffer and centrifuge to isolate cell membranes.
- **Incubation:** Incubate the membranes with a constant, sub-maximal concentration of GABA, varying concentrations of **GS39783**, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPyS.
- **Reaction Termination:** Stop the reaction by rapid filtration through glass fiber filters.
- **Quantification:** Measure the amount of bound [³⁵S]GTPyS on the filters using liquid scintillation counting.
- **Data Analysis:** Plot the stimulated binding against the log concentration of **GS39783** to determine the EC₅₀ value.



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Caption: Experimental workflow for the [35 S]GTPyS binding assay.

In Vivo Microdialysis for cAMP Measurement

This protocol measures the biochemical effect of **GS39783** on GABA-B receptor signaling in the brain of a freely moving animal.

Methodology:

- **Surgical Implantation:** Surgically implant a microdialysis probe into the striatum of a rat.
- **Perfusion:** Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing a forskolin analog to stimulate cAMP production.

- Drug Administration: Administer **GS39783** orally (p.o.) and/or a threshold concentration of a GABA-B agonist (e.g., baclofen) locally through the probe.
- Sample Collection: Collect dialysate samples at regular intervals.
- cAMP Quantification: Measure the concentration of cAMP in the dialysate using a sensitive method like a radioimmunoassay.
- Data Analysis: Analyze the change in extracellular cAMP levels over time following drug administration.[\[11\]](#)

Pharmacokinetics

Pharmacokinetic studies confirm that **GS39783** is suitable for in vivo research.

Parameter	Finding	Reference(s)
Oral Activity	GS39783 is orally active and demonstrates dose-dependent effects in vivo.	[5] [11]
Brain Penetration	The compound is blood-brain barrier permeable. In mice treated with 30 mg/kg, mean brain levels of approximately 57 µg/g were measured, corresponding to a concentration of about 170 µM.	[5] [14]
Brain-to-Plasma Ratio	The brain-to-plasma ratio is approximately 0.26, indicating significant brain penetration.	[14]

Structural Considerations and Analogs

While **GS39783** has proven to be an invaluable research tool, its aromatic nitro group was identified as a potential source of genotoxicity.[8] This finding spurred efforts to synthesize and optimize analogs to improve the compound's safety profile for potential clinical development.[8] [15] These efforts have led to the creation of new classes of GABA-B PAMs with increased drug-likeness and reduced toxicity, demonstrating the importance of **GS39783** as a foundational chemical scaffold.[8]

Conclusion

GS39783 is a well-characterized positive allosteric modulator of the GABA-B receptor with a robust preclinical profile. Its ability to enhance endogenous GABAergic tone without direct agonism provides a unique mechanism for treating CNS disorders like anxiety and addiction, while avoiding the limiting side effects of conventional GABA-B agonists. The extensive data on its mechanism, efficacy, and protocols make it a cornerstone compound for researchers, and its structural backbone continues to inform the development of next-generation therapeutics targeting the GABA-B system.

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